molecular formula C10H6ClFN2O B2752589 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde CAS No. 1333990-90-1

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Cat. No.: B2752589
CAS No.: 1333990-90-1
M. Wt: 224.62
InChI Key: IHMWFIHDHIXBLP-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a heterocyclic compound that contains both chlorine and fluorine atoms attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with glyoxal in the presence of hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde
  • 5-Fluoro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
  • 5-Bromo-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Uniqueness

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability and binding properties compared to similar compounds .

Properties

IUPAC Name

5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-10-9(5-15)14(6-13-10)8-3-1-7(12)2-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWFIHDHIXBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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